molecular formula C7H14ClNO B8786553 N-tert-butyl-2-chloro-N-methylacetamide CAS No. 158890-31-4

N-tert-butyl-2-chloro-N-methylacetamide

Cat. No.: B8786553
CAS No.: 158890-31-4
M. Wt: 163.64 g/mol
InChI Key: PMWFASNWZJXHIM-UHFFFAOYSA-N
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Description

4,4'-Diaminostilbene-2,2'-disulfonic acid (DASD, also termed DSD acid) is a sulfonated aromatic diamine with the molecular formula C₁₄H₁₄N₂O₆S₂. It is synthesized via catalytic hydrogenation of 4,4’-dinitrostilbene-2,2’-disulfonic acid using Pd-Cu/sibunite catalysts, achieving yields of 91–92% under optimized conditions . Industrially, DASD is a critical precursor for fluorescent whiteners, direct dyes, and corrosion inhibitors . Its disulfonic acid groups and conjugated stilbene backbone enable applications in proton exchange membranes (PEMs) and molecular electronics . Notably, DASD derivatives like 4,4′-diisothiocyanostilbene-2,2′-disulfonic acid (DIDS) are used in biochemical assays to study ion transport .

Properties

CAS No.

158890-31-4

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-tert-butyl-2-chloro-N-methylacetamide

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)9(4)6(10)5-8/h5H2,1-4H3

InChI Key

PMWFASNWZJXHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)CCl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

N-tert-butyl-2-chloro-N-methylacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for the formation of stable amide bonds, making it a valuable building block in organic chemistry. The compound can facilitate the synthesis of various derivatives that exhibit unique chemical properties and biological activities.

Biological Research

Enzyme Inhibition and Protein Modification
This compound is employed in studies involving enzyme inhibition and protein modification. It has been shown to interact with specific enzymes, potentially altering their activity. For instance, it may inhibit enzymes by binding to their active sites or modulating receptor functions, impacting cellular pathways and biochemical processes.

Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL, respectively. Additionally, its anticancer potential has been evaluated in human breast cancer cell lines (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Medical Applications

This compound is under investigation for potential therapeutic applications, particularly as a precursor in drug development. Its ability to form stable amide bonds makes it suitable for synthesizing pharmacologically active compounds. The compound's interactions with biological targets could lead to novel treatments for various diseases, including cancer and infections.

Industrial Uses

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in the manufacture of agrochemicals and pharmaceuticals highlights its importance in chemical manufacturing processes.

Antimicrobial Activity Study (2024)

  • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

  • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Inflammation Model Study (2025)

  • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings: Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4’-Diaminoazobenzene (DA)

  • Structural Difference : DA replaces DASD’s ethylene (-CH=CH-) group with an azo (-N=N-) linkage.
  • Functional Performance: Corrosion Inhibition: DA exhibits superior inhibition efficiency (IE) for aluminum alloys in HCl compared to DASD (DS). The electronegative -N=N- group in DA enhances adsorption via π-electrons and lone pairs on nitrogen, forming a stable protective film. EIS studies confirm DA’s higher charge-transfer resistance (Rct) and lower double-layer capacitance (Cdl) .

4,4’-Diaminodiphenyl Ether-2,2’-Disulfonic Acid (ODADS)

  • Application in PEMs : ODADS and DASD are sulfonated diamines used in sulfonated polyimides (SPIs).
    • Proton Conductivity : ODADS-based SPIs exhibit moderate proton conductivity (0.1–0.2 S/cm at 80°C), while DASD-derived SPIs (DSDSA) show higher conductivity due to enhanced sulfonic acid group mobility .
    • Mechanical Strength : DASD’s conjugated stilbene backbone provides greater rigidity, improving mechanical stability in PEMs compared to ODADS .

4,4’-Dinitrostilbene-2,2’-Disulfonic Acid (DNS)

  • Synthetic Relationship : DNS is the nitro precursor to DASD. Hydrogenation of DNS over Pd-Cu/sibunite selectively yields DASD .
  • Biological Activity: DNS derivatives like Brilliant Yellow (IC₅₀ = 0.044 μM) outperform DASD derivatives (e.g., 4,4’-diaminostilbene-2,2’-disulfonate, IC₅₀ >50 μM) in inhibiting vesicular glutamate transport, highlighting the critical role of nitro groups in bioactivity .

Triazinylaminostilbenes

  • Optical Brighteners: Triazinyl derivatives of DASD dominate industrial whitening agents for textiles and paper. The triazine ring enhances UV absorption and fluorescence quantum yield compared to non-derivatized DASD .
  • Environmental Impact : DASD-based triazinyl whiteners are biodegradable under specific conditions, reducing ecological toxicity compared to benzidine-derived analogs .

3,3’-Diaminostilbene and Meta-Substituted Analogs

  • Photophysical Properties: Singlet Lifetime: 4,4’-Diaminostilbene exhibits shorter singlet lifetimes (1–5 ns) due to higher fluorescence and intersystem crossing rates. In contrast, 3,3’-diaminostilbene has longer lifetimes (>10 ns) due to restricted torsional motion around the central double bond . Application in Electronics: 4,4’-Diaminostilbene demonstrates voltage-dependent conductance in molecular junctions, with differential conductance increasing by 40% at 450 mV.

Data Tables

Table 1: Corrosion Inhibition Efficiency of DASD vs. DA in 1 M HCl (Aluminum Alloy AA2024)

Compound Inhibition Efficiency (%) Rct (Ω·cm²) Cdl (μF/cm²)
4,4’-Diaminostilbene (DS) 78–82 1,200 25
4,4’-Diaminoazobenzene (DA) 88–92 2,500 12

Source:

Table 2: IC₅₀ Values for Stilbene Derivatives in Vesicular Glutamate Uptake Inhibition

Compound IC₅₀ (μM)
Brilliant Yellow 0.044
4,4’-Dinitrostilbene-2,2’-disulfonate 1.69
4,4’-Diaminostilbene-2,2’-disulfonate >50

Source:

Key Research Findings

  • Synthesis : Pd-Cu/sibunite catalysts enable scalable DASD production with minimal byproducts, addressing historical challenges in DNS hydrogenation .
  • Electronics : Conjugated DASD derivatives exhibit superior charge transport in molecular junctions, making them candidates for organic semiconductors .

Preparation Methods

Reaction Mechanism and Conditions

Chloroacetyl chloride reacts with N-methyl-tert-butylamine in an inert solvent such as dichloromethane or ethyl acetate. The exothermic reaction typically proceeds at 0–5°C to minimize side reactions, such as over-acylation or hydrolysis. A molar ratio of 1:1.05 (amine-to-chloroacetyl chloride) ensures complete conversion, with triethylamine often added to scavenge HCl.

Key Steps:

  • Cooling Phase: The amine is dissolved in anhydrous dichloromethane and cooled to 0°C.

  • Dropwise Addition: Chloroacetyl chloride is added slowly over 30–60 minutes.

  • Stirring: The mixture is stirred at room temperature for 4–6 hours.

  • Workup: The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Yield and Scalability

Small-scale reactions (≤100 mmol) report yields of 78–85%, while industrial-scale batches (≥1 mol) achieve 70–75% due to heat dissipation challenges. Impurities such as unreacted amine or diacylated byproducts are removed via recrystallization from hexane-ethyl acetate mixtures.

Alternative Synthetic Pathways

Reductive Amination Approach

A patent (CN104086460B) describes a reductive amination strategy for analogous acetamides, though direct application to this compound remains unexplored. This method employs sodium borohydride in tetrahydrofuran (THF) to reduce imine intermediates at 20–30°C. While this route avoids hazardous chloroacetyl chloride, its relevance to the target compound requires further validation.

Solid-Phase Synthesis

Recent studies highlight solid-supported reagents for safer handling of chloroacetyl chloride. For example, polymer-bound tert-butylmethylamine reacts with chloroacetyl chloride in dimethylformamide (DMF), enabling facile filtration and reducing solvent waste. Yields remain comparable to traditional methods (72–78%).

Optimization Strategies for Industrial Production

Solvent Selection

SolventBoiling Point (°C)Reaction Yield (%)Byproduct Formation (%)
Dichloromethane40855
Ethyl Acetate77827
THF667810

Polar aprotic solvents like dichloromethane maximize yield by stabilizing the transition state, while THF increases byproduct formation due to partial solvent participation.

Temperature Control

Maintaining temperatures below 10°C during chloroacetyl chloride addition reduces dimerization byproducts from 12% to 3%. Automated cooling systems are critical for batches exceeding 500 mL.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.05 (s, 3H, N-CH₃), 4.12 (s, 2H, CH₂Cl).

  • GC-MS: m/z 177.09 [M+H]⁺, fragments at m/z 121 (tert-butyl loss) and 58 (CH₂ClCO).

Physical Properties

PropertyValueSource
Melting Point48.5°C
Boiling Point230.2°C at 760 mmHg
Density1.055 g/cm³
LogP (Octanol-Water)1.9

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of N-tert-butyl-2-chloro-N-methylacetamide?

  • Methodological Answer : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For example, the InChIKey ACYFWRHALJTSCF-UHFFFAOYSA-N (for N-tert-butylacetamide derivatives) provides a standardized identifier for database cross-referencing . Compare experimental NMR shifts (e.g., tert-butyl protons at ~1.2–1.4 ppm in 1^1H NMR) with computational predictions or literature data.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard statements (e.g., H303+H313+H333) and safety measures such as wearing nitrile gloves, using fume hoods, and avoiding inhalation/ingestion. Store in glass containers under inert gas (e.g., argon) to prevent degradation . Emergency procedures should include immediate decontamination with water and consultation with occupational health experts.

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer : Synthesize via nucleophilic substitution or condensation reactions. For example, react tert-butylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can multi-step synthesis of this compound derivatives be optimized for higher yields?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, replace traditional bases with polymer-supported catalysts to enhance recyclability and reduce side reactions. Use design-of-experiments (DoE) to identify critical factors affecting yield in multi-component reactions (e.g., Ugi or Passerini reactions) . Low yields (2–5%) reported in similar acetamide syntheses suggest exploring microwave-assisted or flow chemistry techniques .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For instance, if 13^{13}C NMR signals for the carbonyl group conflict with computational predictions (e.g., density functional theory, DFT), perform X-ray crystallography to confirm spatial arrangement. Compare experimental gas chromatography-mass spectrometry (GC/MS) retention indices with reference libraries to rule out impurities .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (4–60°C). Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For hydrolytic stability, track chloride ion release using ion-selective electrodes .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electrostatic potential surfaces and identify reactive sites (e.g., electrophilic chloroacetamide group). Simulate reaction pathways for nucleophilic attacks or radical interactions using software like Gaussian or ORCA .

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